(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-4-methylthiazol-3(2H)-amine
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Overview
Description
(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a thiazole ring, a chlorobenzylidene group, and a hydrazono linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-4-methylthiazol-3(2H)-amine typically involves the condensation of 2-chlorobenzaldehyde with 4-methylthiazol-2-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-4-methylthiazol-3(2H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazono derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-4-methylthiazol-3(2H)-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-4-methylthiazol-3(2H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-((E)-(4-chlorobenzylidene)hydrazono)-1-p-tolylpyrrolidine-3-carbonitrile
- Benzothiazole derivatives
- Benzofuran derivatives
Uniqueness
(Z)-2-((E)-(2-chlorobenzylidene)hydrazono)-4-methylthiazol-3(2H)-amine is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2Z)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-4-methyl-1,3-thiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4S/c1-8-7-17-11(16(8)13)15-14-6-9-4-2-3-5-10(9)12/h2-7H,13H2,1H3/b14-6+,15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSGUWGGILSBCQ-IGANGESJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=CC=C2Cl)N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC=CC=C2Cl)/N1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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